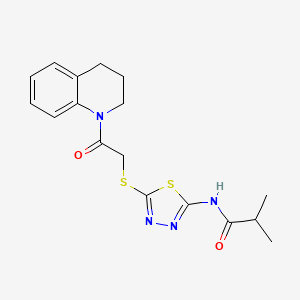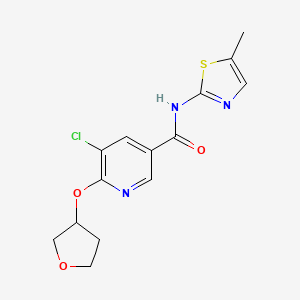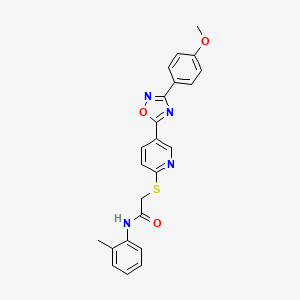
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DBPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. DBPP is a synthetic compound that has been synthesized using different methods.
作用机制
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood, but it has been proposed that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis in cancer cells by activating the caspase cascade. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability of polymers by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
Biochemical and Physiological Effects:
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins. In macrophages, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which leads to the downregulation of various pro-inflammatory genes. In plants, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which leads to the depletion of branched-chain amino acids. In polymers, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
实验室实验的优点和局限性
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has various advantages and limitations for lab experiments. One advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it can be synthesized in large quantities with high purity. Another advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been extensively studied, which means that there is a lot of information available on its properties and applications. One limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. Another limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide may have toxic effects on living organisms, which means that it must be handled with care in lab experiments.
未来方向
There are several future directions for the study of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, particularly its effects on the caspase cascade and NF-κB signaling pathway. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a herbicide for weed control in agriculture. Finally, another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a polymer stabilizer for various industrial applications.
合成方法
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide can be synthesized using different methods, including the Mannich reaction and the Steglich esterification. The Mannich reaction involves the reaction of 2-benzofuran-5-carbaldehyde, formaldehyde, and prop-2-enamide in the presence of a base and a catalyst. The Steglich esterification involves the reaction of 2-benzofuran-5-carboxylic acid, prop-2-enamide, and dicyclohexylcarbodiimide in the presence of a catalyst.
科学研究应用
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been the focus of scientific research due to its potential applications in various fields. In medicine, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In agriculture, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a herbicide, as it has been found to inhibit the growth of weeds. In industry, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a polymer stabilizer, as it has been found to improve the thermal stability of polymers.
属性
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-6-5-15(19)17-8-11-3-4-12-9-20-10-13(12)7-11/h2-4,7H,1,5-6,8-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGAXDKYJJQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)
![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)